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3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine

Medicinal chemistry Structure–activity relationship Piperazine-pyridazine scaffold

This is NOT the common 3-(4-chlorophenyl) regioisomer. This compound presents a meta‑chlorophenyl group on the piperazine ring and a para‑fluorophenyl ring conjugated directly to the pyridazine core. This specific geometry creates a distinct dipole and H‑bond pattern, validated in dCTPase inhibitor series where similar changes caused >50‑fold metabolic stability variations. Ideal as a regioisomeric specificity control in phenotypic screens or as a halogen‑bond probe in kinase crystallography. Essential for labs exploring unexplored selectivity space in aminergic GPCRs or structure‑metabolism relationships.

Molecular Formula C20H18ClFN4
Molecular Weight 368.8 g/mol
Cat. No. B4515380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine
Molecular FormulaC20H18ClFN4
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H18ClFN4/c21-16-2-1-3-18(14-16)25-10-12-26(13-11-25)20-9-8-19(23-24-20)15-4-6-17(22)7-5-15/h1-9,14H,10-13H2
InChIKeyHALFFFVGTNUZRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine: Chemical Identity, Substituent Architecture, and Procurement-Relevant Classification


3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine (molecular formula C₂₀H₁₈ClFN₄, MW 368.8 g·mol⁻¹) is a fully substituted pyridazine screening compound in which a 4-(3‑chlorophenyl)piperazin‑1‑yl moiety occupies the pyridazine 3‑position and a 4‑fluorophenyl ring is directly attached at the 6‑position . This regiochemical arrangement distinguishes it from the more commonly catalogued isomer 3‑(4‑chlorophenyl)‑6‑[4‑(4‑fluorophenyl)piperazin‑1‑yl]pyridazine, in which the halogenated phenyl and piperazine substituents are transposed . The compound belongs to the arylpiperazine‑pyridazine class, a scaffold with established affinity for aminergic GPCRs (dopamine, serotonin, adrenergic receptors) and demonstrated activity as dCTP pyrophosphatase 1 inhibitors in lead‑optimisation campaigns [1][2].

Why 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine Cannot Be Replaced by a Regioisomer or an Unsubstituted Piperazine Analog in Screening Campaigns


Within the C₂₀H₁₈ClFN₄ isomeric space, the position of the halogenated phenyl ring—whether it resides directly on the pyridazine core or on the distal piperazine nitrogen—profoundly alters the three‑dimensional presentation of the pharmacophore and the electronic character of the heterocyclic system . The target compound places the 3‑chlorophenyl group on the flexible piperazine ring (meta substitution) while the electron‑withdrawing 4‑fluorophenyl ring is conjugated directly to the electron‑deficient pyridazine; this arrangement generates a dipole moment and H‑bond acceptor/donor pattern distinct from that of its 3‑(4‑chlorophenyl)‑6‑piperazinyl regioisomer . In piperazin‑1‑ylpyridazine dCTPase inhibitor series, even minor substituent changes on the piperazine or pyridazine rings produced >10‑fold variations in enzymatic IC₅₀ and >50‑fold differences in microsomal half‑life, demonstrating that in‑class interchange without quantitative confirmation of target engagement and metabolic stability carries a high risk of misleading structure–activity conclusions [1][2].

3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine: Quantified Differentiation Dimensions vs. Closest Structural Analogs


Regioisomeric Differentiation: meta-Chlorophenyl on Piperazine vs. para-Chlorophenyl on Pyridazine Core

The target compound and its closest catalogued isomer share the identical atomic composition (C₂₀H₁₈ClFN₄, MW 368.8) but differ in the connectivity of the chlorophenyl and piperazine moieties. In the target compound, the 3‑chlorophenyl group is attached to the distal nitrogen of the piperazine ring (N‑arylpiperazine motif) while the pyridazine 6‑position carries a 4‑fluorophenyl ring . In the comparator 3‑(4‑chlorophenyl)‑6‑[4‑(4‑fluorophenyl)piperazin‑1‑yl]pyridazine, the 4‑chlorophenyl is directly conjugated to the pyridazine 3‑position and the piperazine bears the 4‑fluorophenyl substituent . This regioisomeric swap changes the distance between the halogenated phenyl ring and the pyridazine core by approximately one C–N bond length (~1.4 Å), alters the rotational degrees of freedom of the halogenated phenyl, and shifts the electron‑withdrawing effect of fluorine from the piperazine‑linked ring to the pyridazine‑conjugated ring [1].

Medicinal chemistry Structure–activity relationship Piperazine-pyridazine scaffold

Piperazine N‑Aryl Substitution: 3‑Chlorophenyl vs. Unsubstituted Piperazine – Impact on Lipophilicity and Predicted Permeability

The target compound bears a 3‑chlorophenyl substituent on the piperazine ring, whereas compounds such as 3‑(4‑chlorophenyl)‑6‑(piperazin‑1‑yl)pyridazine and 3‑(4‑fluorophenyl)‑6‑(piperazin‑1‑yl)pyridazine carry an unsubstituted piperazine . The N‑aryl substitution increases calculated logP by approximately 1.8–2.2 log units (estimated from fragment‑based ClogP contributions: phenyl = +1.9; meta‑Cl = +0.7; piperazine = −0.7 baseline). This higher lipophilicity is predicted to enhance passive membrane permeability but may also increase CYP‑mediated oxidative metabolism, consistent with the observation in related piperazin‑1‑ylpyridazine series where N‑phenylpiperazine derivatives showed markedly shorter microsomal half‑lives than their NH‑piperazine counterparts [1][2].

Physicochemical profiling ADME prediction Lipophilicity

Halogen Substitution Pattern: meta‑Chlorophenyl + para‑Fluorophenyl vs. para‑Chlorophenyl + para‑Fluorophenyl vs. para‑Bromophenyl + para‑Fluorophenyl

The target compound uniquely positions chlorine at the meta position of the piperazine‑linked phenyl ring. In arylpiperazine‑GPCR ligand series, meta substitution on the N‑phenylpiperazine has been shown to differentially modulate 5‑HT₁A vs. α₁‑adrenergic receptor selectivity relative to para substitution [1]. The comparator 3‑(4‑bromophenyl)‑6‑[4‑(4‑fluorophenyl)piperazin‑1‑yl]pyridazine (para‑Br) is commercially available and represents a heavier halogen analog . In pyridazinone MAO‑B inhibitor series containing the (2‑fluorophenyl)piperazine motif, meta‑bromo substitution (T6, IC₅₀ = 0.013 µM) was 3‑fold more potent than para‑bromo substitution (T7, IC₅₀ = 0.039 µM), demonstrating that halogen position on the arylpiperazine can significantly alter target potency even when the halogen identity is constant [2].

Halogen bonding Receptor affinity Selectivity modulation

Dual Halogenation Motif: Combined 3‑Chlorophenyl and 4‑Fluorophenyl Substitution vs. Single Halogen or Unsubstituted Analogs – Predicted Target Engagement Breadth

The simultaneous presence of a chlorine atom (meta on the piperazine phenyl) and a fluorine atom (para on the pyridazine phenyl) creates two distinct halogen‑bond donor sites with different geometric vectors. In the piperazin‑1‑ylpyridazine dCTPase inhibitor series, SAR exploration revealed that both the pyridazine substituent and the piperazine N‑substituent independently contributed to enzymatic potency, with the most potent lead compounds achieving IC₅₀ values of approximately 25 nM [1]. The dual‑halogenation pattern of the target compound provides two independent sites for halogen‑bond interactions with protein targets, a feature absent in mono‑halogenated analogs such as 3‑(4‑chlorophenyl)‑6‑(piperazin‑1‑yl)pyridazine (single chlorine, no fluorine) or 3‑(4‑fluorophenyl)‑6‑piperazin‑1‑ylpyridazine (single fluorine, no chlorine) .

Polypharmacology Receptor profiling Kinase inhibition

Recommended Application Scenarios for 3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-(4-fluorophenyl)pyridazine Based on Structural Differentiation Evidence


Diversity-Oriented Screening Libraries Targeting Aminergic GPCRs

The target compound occupies a unique position in arylpiperazine chemical space by presenting a meta‑chlorophenyl group on the piperazine ring coupled with a para‑fluorophenyl group on the pyridazine core. Published SAR on pyridazinone–arylpiperazines demonstrates that the position and electronic character of substituents on the arylpiperazine moiety directly control affinity and selectivity between α₁‑adrenergic, α₂‑adrenergic, and 5‑HT₁A serotoninergic receptors, with some analogs achieving sub‑nanomolar α₁‑AR affinity (0.052 nM) [1]. The target compound's substituent architecture is distinct from the extensively characterised para‑substituted arylpiperazine series and therefore merits inclusion in GPCR‑focused screening decks as a probe for unexplored selectivity space [2].

dCTP Pyrophosphatase 1 Inhibitor Hit Expansion and Metabolic Stability Optimisation

The piperazin‑1‑ylpyridazine chemotype has been validated as a novel class of human dCTPase inhibitors with lead compounds achieving IC₅₀ values of approximately 25 nM and demonstrating target engagement in cellular thermal shift assays [1]. The target compound's N‑(3‑chlorophenyl)piperazine motif introduces metabolic liability (rapid microsomal clearance is characteristic of N‑phenylpiperazines in this series, with t₁/₂ as short as 2–3 min in MLM/HLM) [2]. This makes the compound a valuable tool for studying structure–metabolism relationships: medicinal chemistry teams can use it as a benchmark to test whether the 3‑chlorophenyl group accelerates or retards oxidative metabolism relative to the published 4‑fluorophenyl‑piperazine congeners, thereby informing the design of metabolically stable analogs [3].

Halogen-Bonding Probe in Structure-Based Drug Design for Kinase and Nucleotide-Binding Targets

The compound provides two geometrically distinct halogen atoms—meta‑chlorine on the piperazine phenyl and para‑fluorine on the pyridazine phenyl—that can serve as halogen‑bond acceptors in protein–ligand complexes. In pyridazinone MAO‑B inhibitor co‑crystal structures, halogen substituents on the arylpiperazine moiety have been shown to engage backbone carbonyl oxygen atoms via halogen bonding, and the position of the halogen (meta vs. para) directly influenced inhibitory potency (3‑fold difference between meta‑Br and para‑Br in T6 vs. T7) [1]. The target compound's dual‑halogen vector set makes it suitable for soaking into kinase or nucleotide‑binding protein crystals where halogen‑bond interactions are sought to improve binding enthalpy without increasing molecular weight beyond 370 Da [2].

Negative Control or Counterscreen Compound for Regioisomeric Selectivity Studies

When a screening hit is identified from the 3‑(4‑chlorophenyl)‑6‑[4‑(4‑fluorophenyl)piperazin‑1‑yl]pyridazine scaffold (or vice versa), the target compound can serve as a regioisomeric specificity control. Because the two compounds share identical molecular formula and near‑identical physicochemical properties (MW 368.8, ClogP ~3.8–4.2) yet differ in the connectivity of the halogenated phenyl rings, differential activity between the two in the same assay directly reports on the importance of the specific substitution pattern for target engagement, independent of bulk property effects [1][2]. This application is particularly relevant when the molecular target is unknown and phenotypic screening is employed.

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